
alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features multiple functional groups, including methoxy, nitro, piperidinyl, ethoxy, hydroxy, and benzenepropanol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, including:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with methoxy and nitro substituents.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Ethoxy Group Addition: The ethoxy group is added via an etherification reaction.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction.
Propanol Side Chain Addition: The final step involves the addition of the propanol side chain through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Alteration of biochemical pathways.
類似化合物との比較
Similar Compounds
- Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzeneethanol
- Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanone
Uniqueness
Alpha-(2,5-Dimethoxy-3-nitro-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
88770-83-6 |
|---|---|
分子式 |
C24H32N2O7 |
分子量 |
460.5 g/mol |
IUPAC名 |
4-[3-[2,5-dimethoxy-3-nitro-6-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H32N2O7/c1-31-21-16-19(26(29)30)23(32-2)22(20(28)11-8-17-6-9-18(27)10-7-17)24(21)33-15-14-25-12-4-3-5-13-25/h6-7,9-10,16,20,27-28H,3-5,8,11-15H2,1-2H3 |
InChIキー |
BPOQSCPOPHFACD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])OC)C(CCC2=CC=C(C=C2)O)O)OCCN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
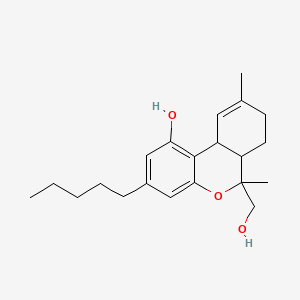

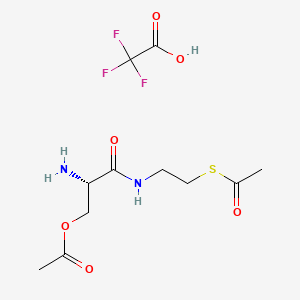
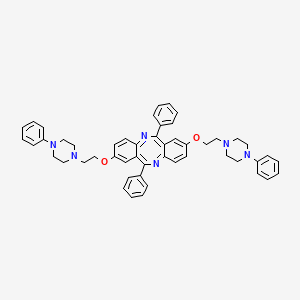
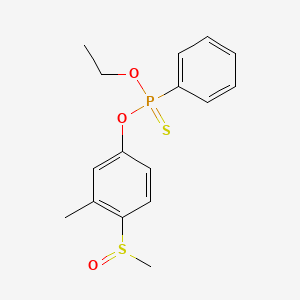
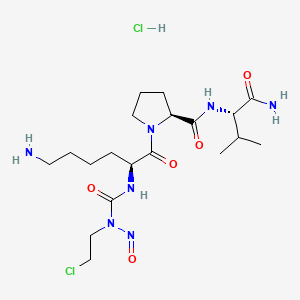
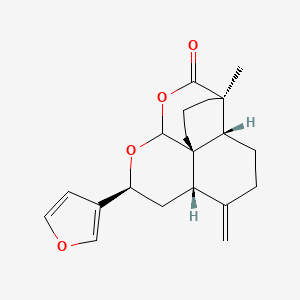
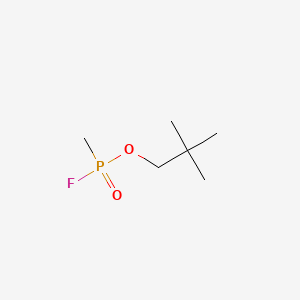
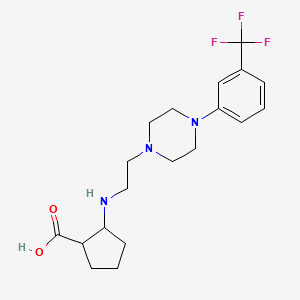
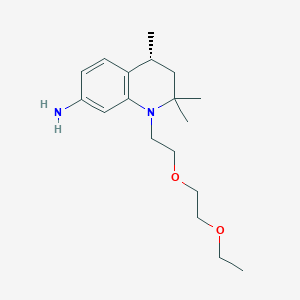

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
